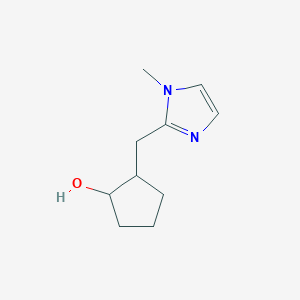
2-((1-Methyl-1h-imidazol-2-yl)methyl)cyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-Methyl-1h-imidazol-2-yl)methyl)cyclopentan-1-ol is a compound that features a cyclopentane ring substituted with a hydroxyl group and a 1-methyl-1H-imidazol-2-ylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methyl-1h-imidazol-2-yl)methyl)cyclopentan-1-ol typically involves the reaction of 1-methyl-1H-imidazole with cyclopentanone in the presence of a suitable base. The reaction proceeds through the formation of an intermediate imidazolium salt, which is then reduced to yield the desired product. Common bases used in this reaction include sodium hydride and potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2-((1-Methyl-1h-imidazol-2-yl)methyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation reactions
Major Products Formed
Oxidation: Cyclopentanone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated cyclopentane derivatives
Applications De Recherche Scientifique
2-((1-Methyl-1h-imidazol-2-yl)methyl)cyclopentan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts
Mécanisme D'action
The mechanism of action of 2-((1-Methyl-1h-imidazol-2-yl)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. Additionally, the hydroxyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1H-imidazole: A simpler imidazole derivative with similar coordination properties.
Cyclopentanone: A ketone with a cyclopentane ring, used as a precursor in the synthesis of the target compound.
2-(1-Methyl-1H-imidazol-2-yl)ethanol: A related compound with an ethanol group instead of a cyclopentanol group
Uniqueness
2-((1-Methyl-1h-imidazol-2-yl)methyl)cyclopentan-1-ol is unique due to its combination of a cyclopentane ring and an imidazole moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C10H16N2O |
|---|---|
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
2-[(1-methylimidazol-2-yl)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C10H16N2O/c1-12-6-5-11-10(12)7-8-3-2-4-9(8)13/h5-6,8-9,13H,2-4,7H2,1H3 |
Clé InChI |
ZLAWDESLKNZXNQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CN=C1CC2CCCC2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


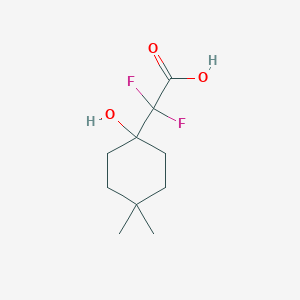
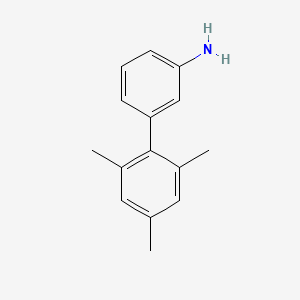
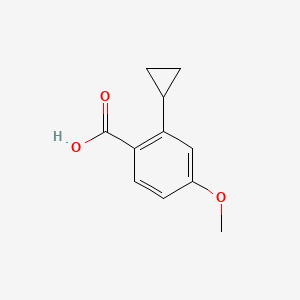
![2'-Fluoro-[3,3'-bipyridine]-5-carbaldehyde](/img/structure/B13626094.png)

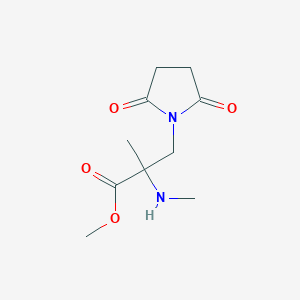
![N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide](/img/structure/B13626104.png)
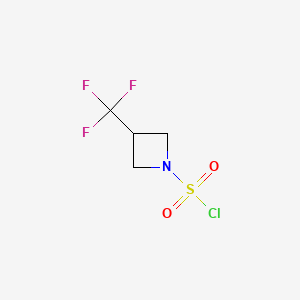
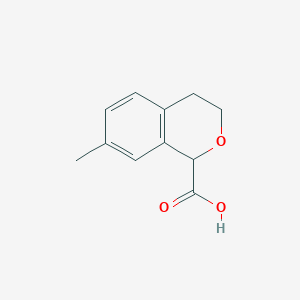

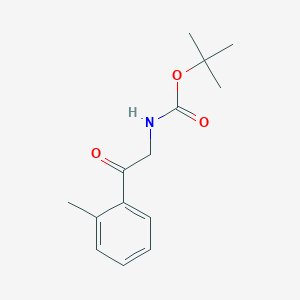
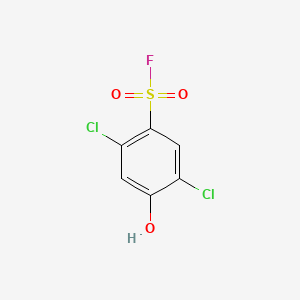
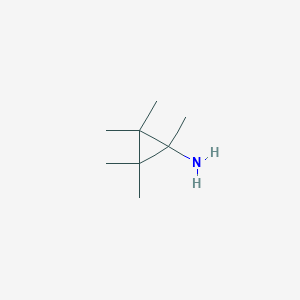
![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-bromo-1h-pyrazol-3-amine](/img/structure/B13626178.png)
